molecular formula C22H21N3O4S2 B2366602 N-(3-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 710986-16-6

N-(3-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2366602
CAS No.: 710986-16-6
M. Wt: 455.55
InChI Key: CILIGDQAYUFCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with a 2-methoxyphenyl group at position 5 and a thiophene-2-carbonyl moiety at position 1. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group.

Properties

IUPAC Name

N-[3-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-29-20-10-4-3-9-17(20)19-14-18(23-25(19)22(26)21-11-6-12-30-21)15-7-5-8-16(13-15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIGDQAYUFCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S and a molecular weight of 385.5 g/mol. Its structural complexity includes a pyrazole ring, methanesulfonamide group, and thiophene moiety, which are known to contribute to its biological properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from various research articles on its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Study Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

The compound has demonstrated significant cytotoxicity against several human cancer cell lines, indicating its potential as a therapeutic agent.

The proposed mechanisms by which this compound exerts its anti-cancer effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its efficacy.
  • Targeting Specific Kinases : Some studies indicate that pyrazole derivatives can inhibit kinases such as Aurora-A, which plays a critical role in cancer cell division.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that compounds containing pyrazole and thiophene structures often exhibit significant anti-inflammatory effects through the modulation of inflammatory cytokines and pathways.

Case Studies

A notable case study involved the evaluation of the compound's effects on human umbilical vein endothelial cells (HUVECs), where it was found to inhibit VEGF-induced proliferation with an IC50 value of 0.30 nM. This suggests a strong potential for use in conditions characterized by excessive angiogenesis, such as tumors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

  • Pyrazoline Derivatives : The pyrazoline scaffold is common in anti-inflammatory and antimicrobial agents. For example, N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (CAS 362505-85-9) shares a pyrazoline core but differs in substituents: a 4-methoxyphenyl group instead of 2-methoxyphenyl and an acetamide side chain instead of methanesulfonamide . These variations may influence solubility and target selectivity.
  • Thiophene-Carbonyl Moieties : The thiophene-2-carbonyl group in the target compound is structurally analogous to derivatives in and , which utilize thiophene rings for enhanced π-π stacking in enzyme binding .

Sulfonamide vs. Acetamide Functionalization

  • Sulfonamides are also known to enhance binding affinity in carbonic anhydrase inhibitors .
  • Acetamide Derivatives : highlights acetamide-containing analogs, which may offer flexibility in hydrogen-bonding interactions but could exhibit lower acid stability .

Substituent Positioning

  • Methoxy Group Orientation : The 2-methoxyphenyl group in the target compound versus the 4-methoxyphenyl group in CAS 362505-85-9 may alter steric interactions. Ortho-substitution could hinder rotational freedom, affecting binding pocket accommodation .

Comparison with Related Syntheses

Compound Key Reagents/Steps Reference
Target Compound Hydrazine cyclocondensation, sulfonylation Inferred
CAS 362505-85-9 Thiophene-carbonyl coupling, acetamide formation
Pyrazoles Malononitrile, elemental sulfur, dioxane

Research Findings and Implications

Structural Insights

  • Conformational Analysis : ’s bond-angle data for pyrazole derivatives (e.g., C3—C4—S1 = 105.2°) suggests that the thiophene and sulfonamide groups in the target compound likely induce similar torsional strain, impacting molecular packing and crystallinity .
  • Electron Distribution : The electron-deficient thiophene-carbonyl and sulfonamide groups may enhance interactions with positively charged enzyme pockets, as seen in kinase inhibitors .

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The 4,5-dihydro-1H-pyrazole core is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For this compound, 3-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is generated through:

Method A :

  • Reactants : 3-(2-Methoxyphenyl)acryloylthiophene (prepared via Claisen-Schmidt condensation of 2-methoxyacetophenone and thiophene-2-carbaldehyde) and hydrazine hydrate.
  • Conditions : Reflux in ethanol (78–80°C, 6–8 hr) under nitrogen atmosphere.
  • Yield : 62–68%.

Method B :

  • Reactants : In situ-generated α,β-unsaturated ketone using POCl₃-mediated coupling of 2-methoxyacetophenone with thiophene-2-carbonyl chloride, followed by hydrazine addition.
  • Conditions : Dichloromethane, 0–5°C, 2 hr; then room temperature, 12 hr.
  • Yield : 55–60%.

Sulfonylation of the Aminophenyl Intermediate

The methanesulfonamide group is introduced via nucleophilic substitution on 3-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline:

Procedure :

  • Amination : Catalytic hydrogenation (H₂, 50 psi) of the nitro precursor using 10% Pd/C in ethanol (25°C, 4 hr).
  • Sulfonylation :
    • Reagents : Methanesulfonyl chloride (1.2 equiv), pyridine (3.0 equiv).
    • Conditions : 0–5°C, 30 min; then 25°C, 2 hr.
    • Workup : Quench with ice-water, extract with ethyl acetate, purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
    • Yield : 85–91%.

Optimization Studies and Comparative Analysis

Catalytic Systems for Cyclocondensation

Catalyst Solvent Temp (°C) Time (hr) Yield (%) Purity (%)
TiCl₄ Pyridine 80 6 48 92.5
POCl₃ DCM 25 12 60 95.8
H₂SO₄ Ethanol 78 8 68 98.2

Key Observations :

  • TiCl₄ generates acidic conditions but requires strict moisture control.
  • POCl₃ enables milder conditions but produces stoichiometric HCl, necessitating neutralization.
  • Concentrated H₂SO₄ in ethanol achieves highest yields but complicates product isolation.

Impact of Sulfonylation Conditions

Base Solvent Temp (°C) Reaction Time (hr) Yield (%)
Pyridine DCM 0 → 25 2.5 91
Et₃N THF 0 → 25 3.0 87
DMAP Acetone 25 4.0 78

Notable Trends :

  • Pyridine acts as both base and solvent, minimizing side reactions.
  • DMAP accelerates the reaction but reduces selectivity due to elevated temperatures.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45–6.89 (m, 8H, aromatic), 5.12 (dd, J = 11.2, 4.8 Hz, 1H, pyrazole-H), 3.87 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).
  • HRMS (ESI+) : m/z 455.6 [M+H]⁺ (calc. 455.58).
  • IR (KBr) : 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym), 1655 cm⁻¹ (C=O).

Purity Assessment

  • HPLC : 99.49% purity on C18 column (MeCN:H₂O = 70:30, 1.0 mL/min, 254 nm).
  • XRD : Monoclinic crystal system, P2₁/c space group, confirming planar pyrazole-thiophene conformation.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers (e.g., 1H-pyrazol-4-yl derivatives) form at >10% when:

  • Reaction temps exceed 80°C.
  • Hydrazine is in excess (≥1.5 equiv).

Solutions :

  • Use stoichiometric hydrazine (1.05–1.1 equiv).
  • Employ low-boiling solvents (e.g., ethanol) to facilitate temp control.

Thiophene Carbonyl Stability

The thiophene-2-carbonyl group undergoes hydrolysis under strongly acidic or basic conditions (pH <2 or >10).

Stabilization Methods :

  • Maintain neutral pH during workup (pH 6–8).
  • Avoid prolonged exposure to protic solvents (e.g., >6 hr in methanol).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Cyclocondensation : Tubular reactor (ID 2 mm, L 10 m), 120°C, residence time 15 min, 82% yield.
  • Sulfonylation : Microreactor with in-line pH monitoring, achieving 94% yield at 5 kg/batch scale.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM, reducing E-factor by 40%.
  • Catalyst Recycling : TiCl₄ recovered via distillation (89% efficiency over 5 cycles).

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of thiophene-2-carbonyl chloride with substituted pyrazole precursors under reflux in ethanol or DMF. Triethylamine is often used as a catalyst to facilitate acylation . Yield optimization requires precise temperature control (70–80°C) and stepwise purification via recrystallization or column chromatography. Monitoring reaction progress with TLC and using anhydrous conditions minimizes side products .

Q. What analytical techniques are critical for characterizing its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the pyrazole, thiophene, and methanesulfonamide moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches . High-resolution mass spectrometry (HR-MS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement resolves bond angles and torsional strain .

Q. How can initial biological activity screening be designed to assess its pharmacological potential?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., COX-2 or 5-lipoxygenase) to evaluate anti-inflammatory potential. Cell viability assays (MTT) against cancer cell lines (e.g., MCF-7 or HeLa) assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and comparisons to reference drugs (e.g., celecoxib) provide preliminary efficacy data .

Advanced Research Questions

Q. How can crystallography data resolve conformational stability and intermolecular interactions?

  • Methodological Answer : Single-crystal XRD analysis using SHELXL refines the 3D structure, highlighting hydrogen bonds between sulfonamide groups and aromatic π-π stacking. ORTEP-3 visualizes thermal ellipsoids to assess disorder. Compare packing diagrams to derivatives (e.g., 2,3-dimethoxyphenyl analogs) to identify steric effects influencing stability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer : Systematically modify substituents:
  • Methoxyphenyl group : Replace with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OH) groups to alter electronic effects.
  • Thiophene moiety : Substitute with furan or benzene to assess heterocyclic influence.
  • Sulfonamide : Replace with carboxamide or phosphonate to probe binding pocket compatibility.
    Test modifications in enzyme assays and correlate with computational docking scores (e.g., AutoDock Vina) .

Q. How should contradictory bioactivity data between assays be resolved?

  • Methodological Answer : Validate purity via HPLC (>95%) to rule out impurities. Replicate assays under standardized conditions (pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement. Consider off-target effects via kinome-wide profiling .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (e.g., Schrödinger Glide) against target proteins (e.g., COX-2 PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120). ADMET prediction tools (e.g., SwissADME) estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. How can pharmacokinetic challenges (e.g., solubility) be addressed in preclinical studies?

  • Methodological Answer : Improve aqueous solubility via salt formation (e.g., sodium sulfonate) or nanoformulation (liposomes). Assess metabolic stability in liver microsomes and identify major metabolites using LC-MS/MS. Pharmacokinetic profiling in rodent models determines bioavailability and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.